molecular formula C17H17ClN2O3S B497982 1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 898641-81-1

1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B497982
CAS No.: 898641-81-1
M. Wt: 364.8g/mol
InChI Key: QSJURPXZMMULCY-UHFFFAOYSA-N
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Description

1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group attached to a phenyl ring, which is further connected to an imidazole ring. The presence of a chloro and ethoxy substituent on the phenyl ring adds to its chemical diversity and reactivity.

Preparation Methods

The synthesis of 1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 2-phenyl-4,5-dihydro-1H-imidazole under basic conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming corresponding substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloro and ethoxy substituents may enhance binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can be compared with similar compounds such as:

    1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole: Similar structure but with a methoxy group instead of an ethoxy group.

    1-((5-bromo-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole: Similar structure but with a bromo substituent instead of a chloro substituent.

The uniqueness of this compound lies in its specific substituents, which influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-2-23-15-9-8-14(18)12-16(15)24(21,22)20-11-10-19-17(20)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJURPXZMMULCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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